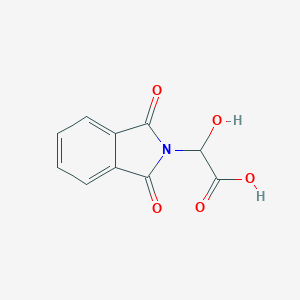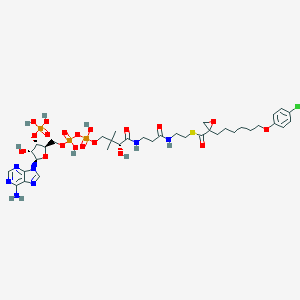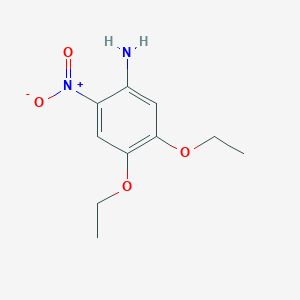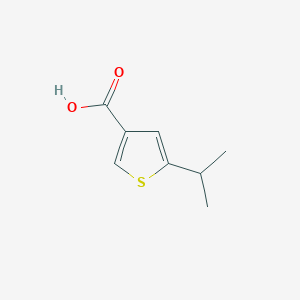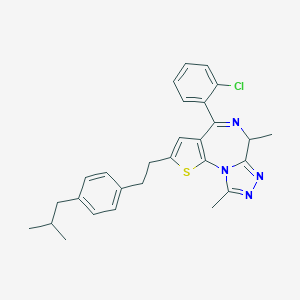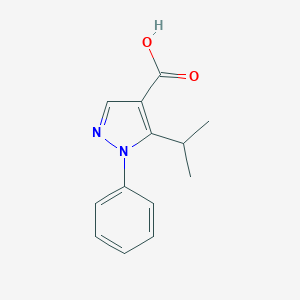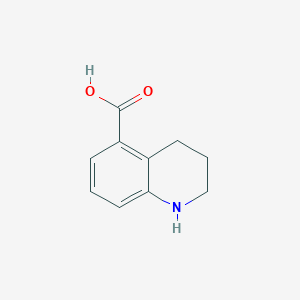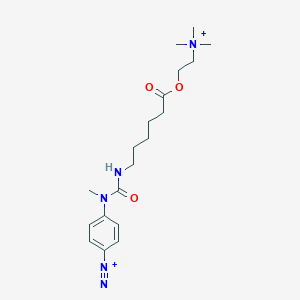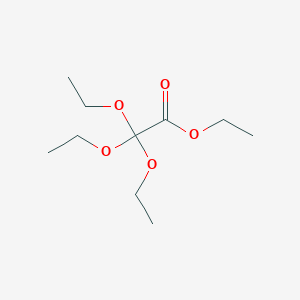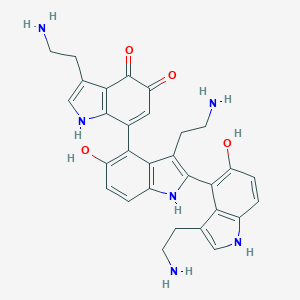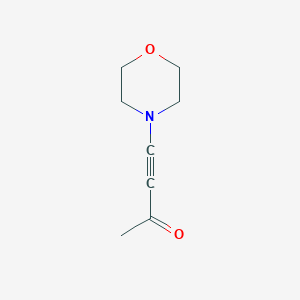
1-Morpholino-1-butyne-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholino-1-butyne-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as MBO, it is a versatile building block that can be used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of MBO is not well understood. However, it is believed that MBO acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of biomolecules.
Effets Biochimiques Et Physiologiques
MBO has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, which play a critical role in various biological processes. MBO has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, MBO has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBO in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in scientific research. Additionally, MBO is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MBO in laboratory experiments is its reactivity. MBO can react with a range of nucleophiles, making it challenging to control the reaction and obtain the desired product.
Orientations Futures
There are several potential future directions for the study of MBO. One area of research is the development of new chemical reactions and catalysis using MBO. Additionally, MBO could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action of MBO and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-Morpholino-1-butyne-3-one is a versatile building block that has gained significant attention in scientific research. Its unique properties and potential applications make it a valuable tool in various fields of science. Further research is needed to fully understand the mechanism of action of MBO and its potential applications.
Méthodes De Synthèse
1-Morpholino-1-butyne-3-one can be synthesized through a multi-step process that involves the reaction of morpholine and ethyl propiolate in the presence of a base. The resulting product is then treated with an oxidizing agent to form the final product, MBO. The synthesis of MBO is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
MBO has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. MBO has also been used in the development of new chemical reactions and catalysis. The unique properties of MBO make it a valuable tool in scientific research.
Propriétés
Numéro CAS |
114479-14-0 |
|---|---|
Nom du produit |
1-Morpholino-1-butyne-3-one |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-morpholin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |
Clé InChI |
FVEXYNGPRZQHKP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CN1CCOCC1 |
SMILES canonique |
CC(=O)C#CN1CCOCC1 |
Synonymes |
3-Butyn-2-one, 4-(4-morpholinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



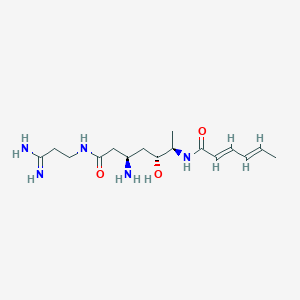
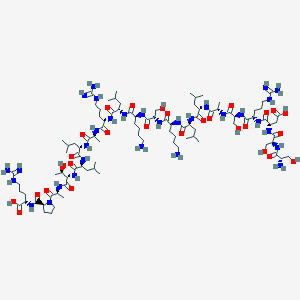
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
